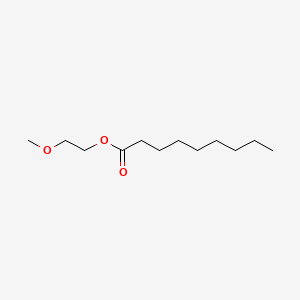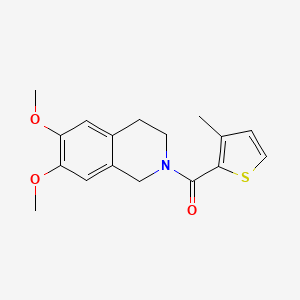
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of isoquinoline and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoquinoline core followed by the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions to maximize yield and purity is essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline and thiophene derivatives, such as:
- (6,7-dimethoxy-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone
Propiedades
Número CAS |
883952-05-4 |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C17H19NO3S/c1-11-5-7-22-16(11)17(19)18-6-4-12-8-14(20-2)15(21-3)9-13(12)10-18/h5,7-9H,4,6,10H2,1-3H3 |
Clave InChI |
CJOYLBYPYUUJGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Solubilidad |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


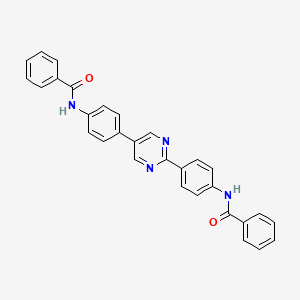
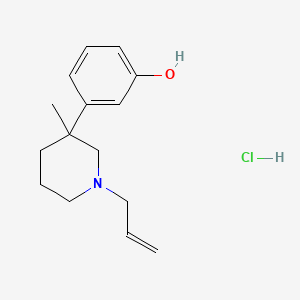

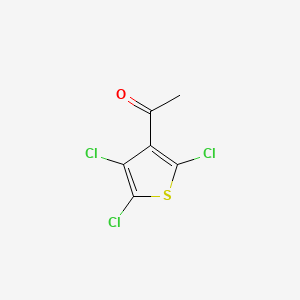
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
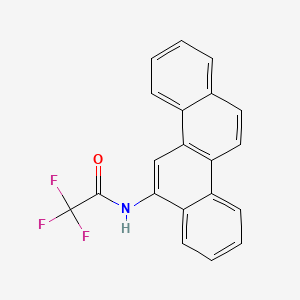
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
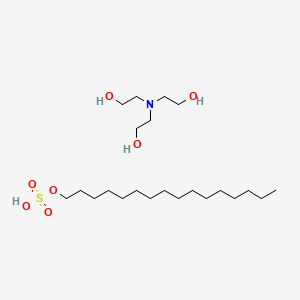
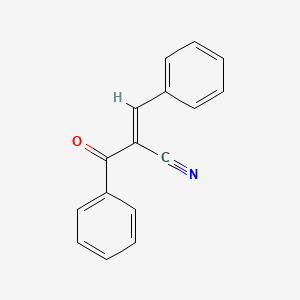

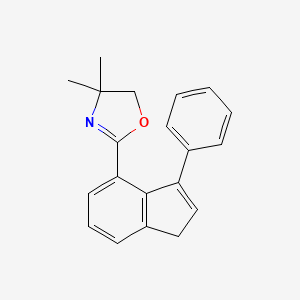
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
